

Cyclodecanol: A Comprehensive Toxicological and Safety Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclodecanol*

Cat. No.: *B074256*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodecanol, a macrocyclic alcohol, finds application as a chemical intermediate, with its derivatives utilized in the fragrance industry.^[1] A thorough understanding of its toxicological and safety profile is essential for risk assessment and safe handling in both industrial and research settings. This technical guide provides a consolidated overview of the available toxicological data for **cyclodecanol**, outlines general experimental protocols for key safety endpoints, and visualizes representative experimental workflows. It is important to note that publicly available, in-depth toxicological studies on **cyclodecanol** are limited. Much of the available information is derived from safety data sheets (SDS) and summary databases, which often lack detailed experimental protocols.

Quantitative Toxicological Data

The available quantitative toxicological data for **cyclodecanol** is primarily focused on acute oral toxicity. Information on other endpoints is largely qualitative or unavailable in the public domain.

Toxicological Endpoint	Test Species	Route of Administration	Value	Reference
Acute Oral Toxicity (LD50)	Rat	Oral	> 2500 mg/kg	[2][3]
Acute Oral Toxicity (LD50)	Rabbit	Oral	> 2500 mg/kg	

LD50: The median lethal dose, the dose of a substance that is lethal to 50% of a test population.

Hazard Identification and Potential Health Effects

- Acute Toxicity: **Cyclodecanol** exhibits low acute toxicity via the oral route.[2][4]
- Skin Irritation: Information regarding skin irritation is inconsistent. Some sources suggest it may cause skin irritation, while others indicate it is not an irritant.[4][5] Many safety data sheets report that no specific data is available.[6][7][8]
- Eye Irritation: Similar to skin irritation, there is conflicting information, with some sources indicating a potential for eye irritation and others stating it is not an eye irritant.[4][5] Detailed experimental data is not publicly available.[6][7]
- Respiratory or Skin Sensitization: There is a possibility of allergic reactions in sensitive individuals following prolonged or repeated exposure, as suggested by Quantitative Structure-Activity Relationship (QSAR) modeling.[9] However, other sources state that no sensitization data is available.[7]
- Genotoxicity: There is no available data on the genotoxic potential of **cyclodecanol**.[6][8][9]
- Carcinogenicity: **Cyclodecanol** is not classified as a carcinogen by major regulatory bodies such as the International Agency for Research on Cancer (IARC).[6][7][9]
- Repeated Dose Toxicity: No data is available on the effects of repeated exposure to **cyclodecanol**.[8][9]

Experimental Protocols

Detailed experimental protocols for toxicological studies specific to **cyclodecanol** are not readily available in the public domain. The following sections describe generalized methodologies for key toxicological endpoints, based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). These are intended to be representative of standard procedures.

Acute Oral Toxicity (e.g., OECD Guideline 425: Up-and-Down Procedure)

This method is designed to estimate the LD50 with a reduced number of animals.

- Animal Selection: Healthy, young adult rats (typically females, as they are often slightly more sensitive) are used.
- Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature ($22 \pm 3^{\circ}\text{C}$), humidity (30-70%), and a 12-hour light/dark cycle for at least 5 days prior to the study.
- Dose Administration: A single animal is dosed with the test substance via oral gavage. The initial dose is selected based on available data or structure-activity relationships.
- Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
- Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level. The dose progression factor is typically 3.2.
- Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.

Skin Sensitization: Local Lymph Node Assay (LLNA) (e.g., OECD Guideline 429)

The LLNA is a method for identifying potential skin sensitizers.

- **Animal Selection:** A group of mice (typically female CBA/J or BALB/c) is used for each dose group and the vehicle control group.
- **Dose Preparation:** The test substance is prepared in a suitable vehicle (e.g., acetone/olive oil). A minimum of three concentrations are typically used.
- **Application:** The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.
- **Lymph Node Proliferation Measurement:** On day 6, a solution of ³H-methyl thymidine or ¹²⁵I-iododeoxyuridine is injected intravenously. A few hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.
- **Data Analysis:** The proliferation of lymphocytes in the lymph nodes is measured by the incorporation of the radiolabel. A stimulation index (SI) is calculated by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive result for sensitization.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (e.g., OECD Guideline 471)

This *in vitro* test is used to detect gene mutations.

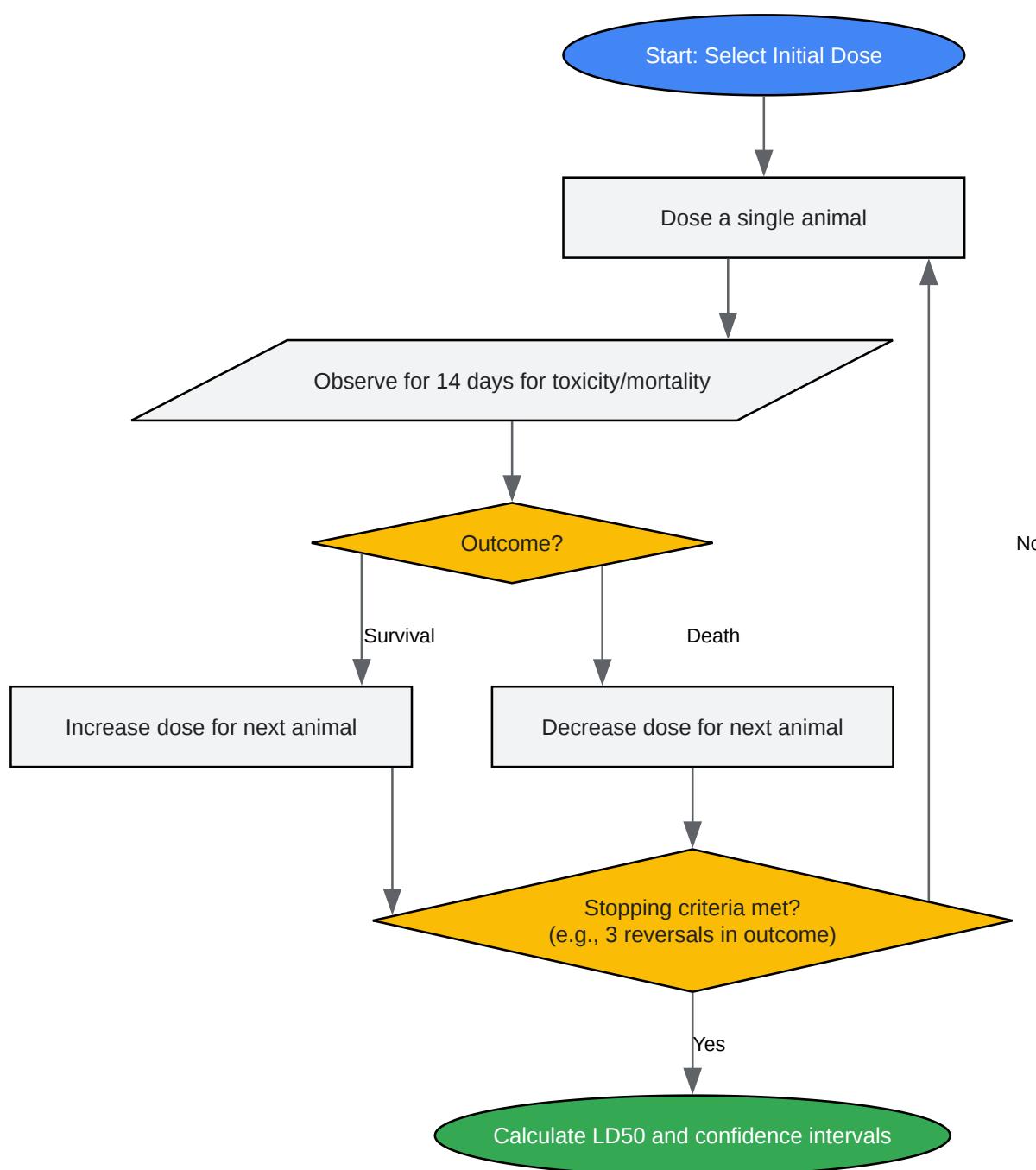
- **Tester Strains:** Several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for *Salmonella*) are used.
- **Metabolic Activation:** The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.
- **Exposure:** The tester strains are exposed to various concentrations of the test substance in a suitable solvent.
- **Plating and Incubation:** The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid. The plates are incubated for 48-72 hours.

- Data Analysis: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control.

Visualizations

General Mechanism of Alcohol Metabolism

While specific metabolic pathways for **cyclodecanol** are not detailed in the available literature, the general pathway for alcohol metabolism involves oxidation by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). The toxicity of some alcohols is attributed to their metabolites.



[Click to download full resolution via product page](#)

Caption: Generalized metabolic pathway of a cyclic alcohol.

Experimental Workflow for an Acute Oral Toxicity Study (OECD 425)

The following diagram illustrates the decision-making process in an Up-and-Down Procedure for acute oral toxicity testing.

[Click to download full resolution via product page](#)

Caption: Workflow for an acute oral toxicity study (OECD 425).

Conclusion

The available data suggests that **cyclodecanol** has low acute oral toxicity. However, there is a significant lack of comprehensive data for other critical toxicological endpoints, including skin and eye irritation, sensitization, genotoxicity, and repeated dose toxicity. The information on irritation is currently inconsistent. For a complete and robust safety assessment, further studies conducted according to standardized international guidelines would be necessary.

Professionals handling **cyclodecanol** should adhere to standard laboratory safety practices, including the use of personal protective equipment to avoid direct contact, until more definitive data becomes available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclododecanol | C12H24O | CID 15595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclododecanol for synthesis 1724-39-6 [sigmaaldrich.com]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
- 6. oecd.org [oecd.org]
- 7. Toxic Alcohols: Mechanisms, Presentation, Evaluation,... | Clinician.com [clinician.com]
- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 9. mmsl.cz [mmsl.cz]
- To cite this document: BenchChem. [Cyclodecanol: A Comprehensive Toxicological and Safety Profile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b074256#toxicological-and-safety-data-for-cyclodecanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com